

# Application Notes and Protocols for MRS2365 Trisodium in Cell Culture

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## Compound of Interest

Compound Name: MRS2365 trisodium

Cat. No.: B15568971

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## Introduction

**MRS2365 trisodium** is a highly potent and selective agonist for the P2Y1 purinergic receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).<sup>[1][2]</sup> With an EC<sub>50</sub> in the low nanomolar range (0.4 nM), it is a valuable tool for studying P2Y1 receptor signaling and its role in various physiological processes, including platelet aggregation, neurotransmission, and smooth muscle regulation.<sup>[1][2][3][4]</sup> These application notes provide detailed protocols and guidelines for the optimal use of **MRS2365 trisodium** in cell culture experiments.

A critical consideration when using MRS2365 is its potential for rapid in vitro and in vivo metabolism. MRS2365 can be dephosphorylated by ectonucleotidases to its nucleoside metabolite, AST-004. This metabolite has been shown to be an agonist for A1 and A3 adenosine receptors. Consequently, researchers should be aware that observed physiological effects, especially in longer-term assays, may be attributable to the activation of adenosine receptors in addition to or instead of the P2Y1 receptor.

## Product Information

Property	Value
Chemical Name	[[[(1R,2R,3S,4R,5S)-4-[6-Amino-2-(methylthio)-9H-purin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hex-1-yl]methyl]diphosphoric acid mono ester trisodium salt
Molecular Formula	C13H16N5O9P2SNa3
Molecular Weight	549.28 g/mol
Purity	≥98% (HPLC)
Solubility	Soluble in water. Often supplied as a 10 mM stock solution.
Storage	Store at -80°C.

## Optimal Concentrations for Cell Culture

The optimal concentration of **MRS2365 trisodium** will vary depending on the cell type, receptor expression levels, and the specific assay being performed. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system. The following table provides a summary of concentrations reported in the literature for various applications.

Application	Cell Type	Concentration Range	EC50 / IC50	Reference
P2Y1 Receptor Activation	Various	0.1 nM - 1 $\mu$ M	0.4 nM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Platelet Shape Change	Human Platelets	10 nM - 1 $\mu$ M	-	<a href="#">[5]</a>
Inhibition of ADP-induced Platelet Aggregation (via desensitization)	Human Platelets	10 nM - 100 nM	34 nM	<a href="#">[5]</a>
Calcium Mobilization	Glomerular Podocytes	Not specified, but effective	-	<a href="#">[6]</a>
Displacement of P2Y1 Receptor from Membrane Rafts	Chorionic Artery Segments	10 nM	-	
Weakening of ADP-induced Platelet Aggregation	Platelets	1 $\mu$ M - 3 $\mu$ M	-	<a href="#">[3]</a> <a href="#">[4]</a>

## Experimental Protocols

### Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization following P2Y1 receptor activation by MRS2365 using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

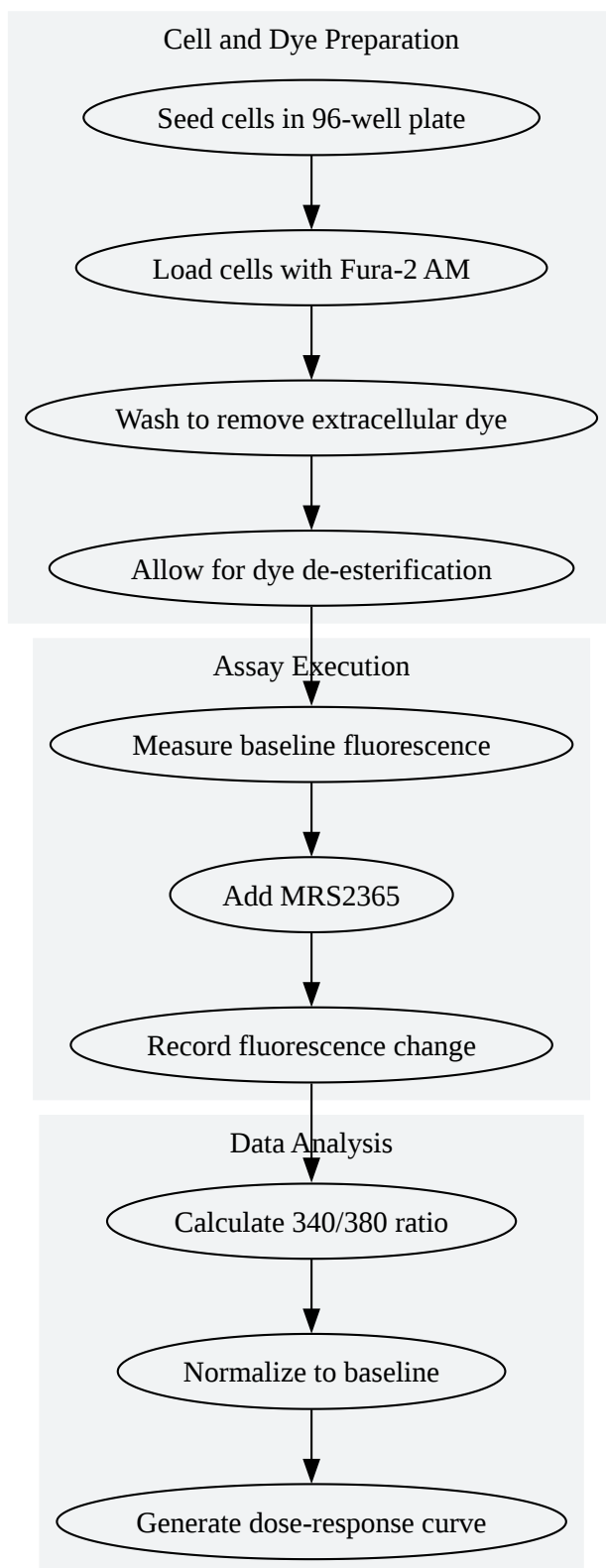
- Cells expressing the P2Y1 receptor
- MRS2365 trisodium**

- Fura-2 AM
- Pluronic F-127 (optional)
- HEPES-Buffered Saline (HBS): NaCl, KCl, MgCl<sub>2</sub>, CaCl<sub>2</sub>, HEPES, Glucose, pH 7.4
- Probenecid (optional, to prevent dye leakage)
- 96-well black, clear-bottom plates
- Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

#### Protocol:

- Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment.
- Dye Loading:
  - Prepare a Fura-2 AM loading solution in HBS. A typical final concentration is 1-5  $\mu$ M Fura-2 AM. The addition of 0.02% Pluronic F-127 can aid in dye solubilization.
  - Remove the cell culture medium and wash the cells once with HBS.
  - Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
- Washing:
  - Remove the loading solution and wash the cells twice with HBS to remove extracellular dye.
  - Add HBS (containing 2.5 mM probenecid, if used) to each well and incubate for a further 20-30 minutes at room temperature to allow for complete de-esterification of the dye.
- Compound Addition and Measurement:

- Prepare a stock solution of **MRS2365 trisodium** in water or HBS.
- Place the plate in the fluorescence plate reader and set the kinetic read parameters. Measure the baseline fluorescence ratio (340nm/380nm excitation, 510nm emission) for a few cycles.
- Add varying concentrations of MRS2365 to the wells.
- Immediately begin recording the fluorescence ratio over time to measure the change in intracellular calcium concentration.
- Data Analysis:
  - The change in intracellular calcium is represented by the ratio of the fluorescence intensities at the two excitation wavelengths.
  - Normalize the data to the baseline fluorescence to determine the fold change or calculate the absolute calcium concentration using the Grynkiewicz equation.<sup>[6]</sup>



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Caption: Workflow for the light transmission aggregometry assay.

## [35S]GTPyS Binding Assay

This assay measures the activation of G proteins coupled to the P2Y1 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPyS.

Materials:

- Cell membranes expressing the P2Y1 receptor
- **MRS2365 trisodium**
- [35S]GTPyS
- GDP
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with MgCl<sub>2</sub>, EDTA, and NaCl
- Scintillation cocktail
- Filter plates and vacuum manifold or cell harvester

Protocol:

- Membrane Preparation: Prepare cell membranes from cells overexpressing the P2Y1 receptor or from tissues known to express the receptor.
- Assay Setup:
  - In a 96-well plate, add the assay buffer, GDP (to a final concentration of ~10-100  $\mu$ M), and the cell membranes (5-20  $\mu$ g of protein per well).
  - Add varying concentrations of MRS2365. For antagonist studies, pre-incubate with the antagonist before adding MRS2365.
  - To determine non-specific binding, add a high concentration of unlabeled GTPyS (e.g., 10  $\mu$ M) to a set of wells.
- Initiation of Reaction:

- Start the reaction by adding [35S]GTPyS (final concentration ~0.1-1 nM) to all wells.
- Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
- Termination and Filtration:
  - Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold or cell harvester.
  - Wash the filters several times with ice-cold wash buffer.
- Detection:
  - Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
- Data Analysis:
  - Subtract the non-specific binding from all other readings.
  - Plot the specific binding as a function of the MRS2365 concentration to generate a dose-response curve and determine the EC50.

#### Experimental Workflow for [35S]GTPyS Binding Assay



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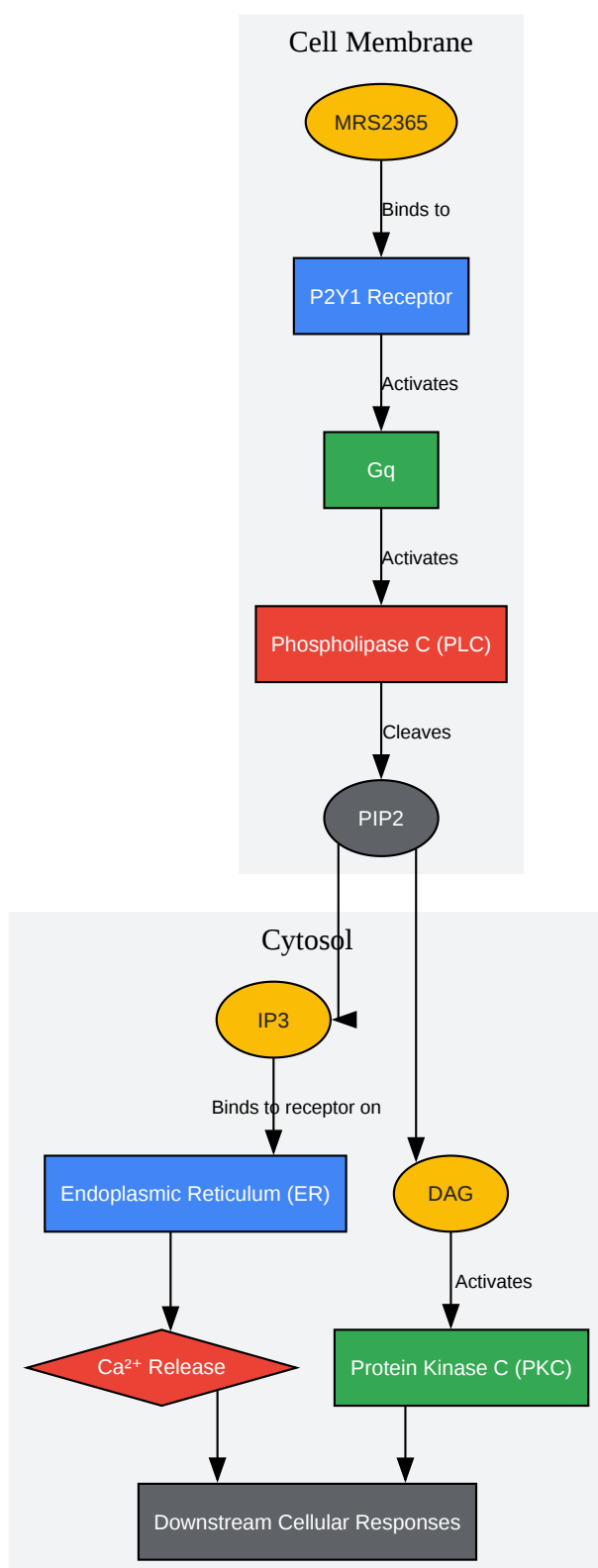
Caption: Workflow for the [35S]GTPyS binding assay.

## Signaling Pathway



MRS2365 activates the P2Y1 receptor, which is coupled to the Gq family of G proteins. This initiates a signaling cascade that leads to an increase in intracellular calcium.

#### P2Y1 Receptor Signaling Pathway



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